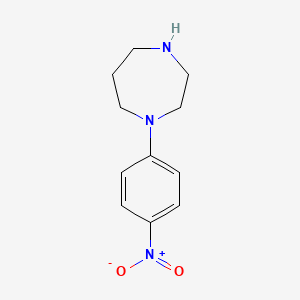

1-(4-Nitrophenyl)-1,4-diazepane

説明

Historical Context and Significance of Diazepane Heterocycles in Organic Chemistry

Diazepines, seven-membered heterocyclic compounds containing two nitrogen atoms, have long held a prominent position in organic and medicinal chemistry. scispace.comnih.gov The fusion of a diazepine (B8756704) ring with a benzene (B151609) ring forms the benzodiazepine (B76468) core, a privileged scaffold found in a wide array of therapeutic agents. researchgate.netnih.gov The most well-known of these, the 1,4-benzodiazepines, have been extensively developed for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties since the introduction of chlordiazepoxide in 1960. researchgate.netscispace.com The versatility of the diazepine ring system extends beyond fused structures, with monocyclic 1,4-diazepanes also serving as crucial building blocks in the synthesis of complex molecules and as ligands in coordination chemistry. scispace.comwikipedia.org The development of efficient synthetic protocols for creating substituted diazepines continues to be an active area of research, driven by their potential in drug discovery and materials science. nih.govscispace.com

Rationale for Targeted Academic Investigation of 1-(4-Nitrophenyl)-1,4-diazepane

The specific academic focus on this compound stems from the unique combination of its constituent parts: the 1,4-diazepane ring and the 4-nitrophenyl group. The 1,4-diazepane scaffold is a known pharmacophore, and its derivatives are being explored for a range of biological activities. For instance, N,N-disubstituted-1,4-diazepane scaffolds have been investigated as orexin (B13118510) receptor antagonists for the treatment of insomnia. nih.gov Furthermore, aryl- nih.govwikipedia.orgdiazepane ureas have been identified as potent antagonists of the CXCR3 chemokine receptor. nih.gov

The addition of a 4-nitrophenyl group introduces specific electronic and functional properties. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. wikipedia.orgnumberanalytics.com This electronic feature can be exploited in various chemical transformations and can also play a role in the molecule's interaction with biological targets. The synthesis of related structures, such as 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, highlights the importance of the nitrophenyl moiety as a key intermediate in the development of new therapeutic agents, such as antifungal drugs. core.ac.uk Therefore, the targeted investigation of this compound is driven by the potential to create novel compounds with tailored electronic and biological properties.

Overview of Current Research Trends in Substituted Diazepane Chemistry

Current research in substituted diazepine chemistry is characterized by the development of novel and efficient synthetic methodologies to access a wide diversity of functionalized diazepine derivatives. researchgate.net A significant trend involves the use of catalytic systems to promote the formation of the diazepine ring. For example, heteropolyacids have been employed as efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov Domino reactions, which allow for the formation of multiple bonds in a single operation, are also being explored for the step- and atom-economical synthesis of 1,4-diazepanes. nih.gov

Another major research thrust is the incorporation of the diazepine scaffold into more complex molecular architectures to explore new chemical space and biological activities. This includes the synthesis of fused heterocyclic systems containing the diazepine moiety, such as pyrrolo nih.govwikipedia.orgbenzodiazepines, which have shown potential as anticancer agents. nih.govmdpi.com Furthermore, the functionalization of the diazepine ring at various positions allows for the fine-tuning of the molecule's properties, as seen in the development of 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides as 5-HT6 antagonists for cognitive disorders. openpharmaceuticalsciencesjournal.com The synthesis of novel substituted diazepine derivatives with potential anti-inflammatory and anti-bacterial activities is also an active area of investigation. worldwidejournals.com

| Research Trend | Description | Key Applications |

| Catalytic Synthesis | Development of efficient catalytic systems (e.g., heteropolyacids) for diazepine ring formation. nih.gov | High-yield synthesis of diazepine derivatives. nih.gov |

| Domino Reactions | Use of multi-step reactions in a single pot for atom and step economy. nih.gov | Efficient and sustainable synthesis of 1,4-diazepanes. nih.gov |

| Fused Heterocycles | Incorporation of the diazepine ring into larger, more complex heterocyclic systems. nih.govmdpi.com | Development of novel anticancer agents. nih.gov |

| Functionalization | Modification of the diazepine scaffold at various positions to tune properties. openpharmaceuticalsciencesjournal.com | Creation of targeted therapeutic agents (e.g., 5-HT6 antagonists). openpharmaceuticalsciencesjournal.com |

Foundational Principles of Nitro-Substituted Aromatic Systems and their Chemical Relevance

Aromatic compounds bearing a nitro group (–NO2) exhibit distinct chemical properties due to the strong electron-withdrawing nature of this functional group. wikipedia.orgnumberanalytics.com The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution, a fundamental reaction in organic chemistry. numberanalytics.commasterorganicchemistry.com This deactivation occurs because the nitro group withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comnumberanalytics.com The substitution that does occur is directed primarily to the meta position. numberanalytics.comnumberanalytics.com

Conversely, the presence of a nitro group facilitates nucleophilic aromatic substitution. wikipedia.orgresearchgate.net By withdrawing electron density, the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile on the aromatic ring. researchgate.net This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. The nitro group itself can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.net Furthermore, the nitro group can be reduced to a variety of other functional groups, most notably amines (–NH2), which are versatile intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals and dyes. wikipedia.orgnumberanalytics.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-nitrophenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-4-2-10(3-5-11)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQIZDGKPDHEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407851 | |

| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214124-83-1 | |

| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation for 1 4 Nitrophenyl 1,4 Diazepane

Established Reaction Mechanisms for 1,4-Diazepane Ring Formation

The construction of the N-aryl-1,4-diazepane framework is predominantly achieved through two powerful and widely recognized synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. These methods provide reliable routes to the desired C-N bond formation.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism does not occur via a backside attack, which is sterically impossible for an aromatic ring. libretexts.org Instead, the reaction proceeds through a two-step addition-elimination mechanism. libretexts.org

The viability of an SNAr reaction is critically dependent on the electronic properties of the aromatic ring. The ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com In the synthesis of 1-(4-Nitrophenyl)-1,4-diazepane, the nitro group (NO2) serves as a potent EWG. Its presence at the para position makes the ipso-carbon (the carbon atom bonded to the leaving group) highly electrophilic and susceptible to nucleophilic attack. chemistrysteps.comyoutube.com

The mechanism involves:

Nucleophilic Attack : The 1,4-diazepane, acting as the nucleophile, attacks the electron-deficient ipso-carbon of the nitrophenyl precursor. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com The negative charge of this complex is delocalized across the ring and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization. youtube.com

Elimination : The aromaticity of the ring is restored in the second step when the leaving group, typically a halide, is expelled. libretexts.org

The reactivity of the halogenated precursor in SNAr reactions is inversely related to its basicity, following the general trend: F > Cl > Br > I. The most electronegative halogen, fluorine, is the best leaving group for this type of reaction because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electrophilic ipso-carbon. chemistrysteps.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction provides a versatile and highly efficient alternative to traditional methods like SNAr, especially for aryl halides that are less reactive or when milder reaction conditions are required. acsgcipr.org The reaction involves the coupling of an amine with an aryl halide or triflate. organic-chemistry.org

The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through the following key steps:

Oxidative Addition : A Pd(0) catalyst complex reacts with the aryl halide (e.g., 1-bromo-4-nitrobenzene), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. libretexts.org

Amine Coordination and Deprotonation : The amine (1,4-diazepane) coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex.

Reductive Elimination : The final and product-forming step is the reductive elimination of the desired N-aryl amine, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine ligands, such as X-Phos, has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under milder conditions. beilstein-journals.org

Precursor Chemistry and Optimization of Reactant Selection

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound. The choice of the halogenated nitrophenyl precursor and the utilization of the diazepane synthon directly impact reaction efficiency, yield, and purity.

The halogenated nitrophenyl precursor serves as the electrophilic component in the C-N bond-forming reaction. The most common precursors are 1-fluoro-4-nitrobenzene, 1-chloro-4-nitrobenzene, and 1-bromo-4-nitrobenzene.

For SNAr reactions : As mentioned, 1-fluoro-4-nitrobenzene is the most reactive precursor due to the high electronegativity of fluorine, which strongly activates the ring towards nucleophilic attack. chemistrysteps.com

For Buchwald-Hartwig amination : Aryl bromides, chlorides, iodides, and triflates are all viable substrates. organic-chemistry.org The choice often depends on commercial availability, cost, and the specific catalyst system being employed. While aryl iodides are typically the most reactive, advancements in ligand design have enabled the efficient use of the more economical and readily available aryl chlorides and bromides. beilstein-journals.org

The nitro group at the para position is essential for activating the substrate in SNAr reactions and is well-tolerated in Buchwald-Hartwig couplings. libretexts.org

1,4-Diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms, which serves as the nucleophilic building block or "synthon" in the synthesis. As a cyclic secondary diamine, it possesses two nucleophilic centers. For the synthesis of this compound, a mono-N-arylation is required. This can be achieved by carefully controlling the stoichiometry of the reactants, typically by using an excess of the diazepane relative to the nitrophenyl precursor to disfavor diarylation. Alternatively, one of the nitrogen atoms can be protected with a suitable protecting group (e.g., Boc, Cbz), which is later removed after the arylation step.

Advanced Synthetic Techniques and Reaction Condition Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of solvent, base, temperature, and, in the case of catalytic reactions, the catalyst and ligand system.

For the SNAr synthesis of this compound, common conditions involve reacting 1-fluoro-4-nitrobenzene with 1,4-diazepane in the presence of a mild base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

For the Buchwald-Hartwig amination , optimization involves screening different combinations of palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3), phosphine ligands (e.g., BINAP, X-Phos), bases (e.g., NaOt-Bu, Cs2CO3), and solvents (e.g., toluene, dioxane). beilstein-journals.org Microwave irradiation has also been employed to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. beilstein-journals.org

The effect of various parameters on the reaction yield can be illustrated in the following hypothetical optimization table, based on general principles of reaction optimization. researchgate.netresearchgate.net

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound via SNAr

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | K2CO3 | 80 | 12 | 45 |

| 2 | THF | K2CO3 | 65 | 12 | 30 |

| 3 | DMF | K2CO3 | 100 | 6 | 85 |

| 4 | DMSO | K2CO3 | 100 | 6 | 92 |

| 5 | DMSO | Et3N | 100 | 6 | 65 |

| 6 | DMSO | K2CO3 | 80 | 12 | 78 |

This table illustrates how systematic variation of solvent, base, and temperature can lead to the identification of optimal conditions for maximizing product yield. Polar aprotic solvents like DMF and DMSO generally give higher yields in SNAr reactions.

Solvent Engineering for Enhanced Reaction Efficiency

The choice of solvent is critical in the N-arylation step of the synthesis. Polar aprotic solvents have been found to significantly enhance reaction efficiency. These solvents, characterized by their high dielectric constants and lack of acidic protons, effectively solvate the reactants and facilitate the nucleophilic aromatic substitution reaction.

| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) |

| Dimethylformamide (DMF) | 36.7 | 153 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 189 |

| Acetonitrile | 37.5 | 81.6 |

This table presents a selection of polar aprotic solvents commonly used in organic synthesis, highlighting their physical properties that are relevant to reaction engineering.

Catalytic Systems in N-Arylation Reactions

Catalysts play a pivotal role in activating the aryl halide for nucleophilic attack by the diazepine (B8756704) nitrogen. Potassium iodide (KI) is a frequently employed catalyst in these N-arylation reactions. The iodide ion is a good leaving group and can participate in a Finkelstein-type reaction with the aryl chloride or bromide, generating a more reactive aryl iodide in situ. This accelerates the rate of the N-arylation reaction. The use of palladium-based catalysts has also been explored for similar transformations. nih.gov

Recent studies have also highlighted the use of copper iodide (CuI) in conjunction with ligands like 1,10-phenanthroline for the direct arylation of heterocyclic compounds. mdpi.comresearchgate.net These copper-catalyzed systems can offer milder reaction conditions and are a valuable alternative to palladium catalysis. mdpi.comresearchgate.net

Thermal Cyclization Approaches in Related Diazepane Systems

While not directly applied to this compound in the provided sources, thermal cyclization represents a fundamental strategy for forming the seven-membered diazepine ring in related systems. This approach typically involves intramolecular reactions where a linear precursor undergoes ring closure at elevated temperatures. The stereochemical outcome of such cyclizations can be highly specific, proceeding in a suprafacial manner, which is crucial for controlling the geometry of the final product. imperial.ac.uk

Condensation Reactions for Diazepine Scaffold Assembly

The assembly of the 1,4-diazepane scaffold often relies on condensation reactions. semanticscholar.org For instance, the Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, involves the condensation of an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine ring, which can be a precursor to other heterocyclic systems. nih.govorganic-chemistry.org Similar condensation strategies are employed to construct the diazepine ring, often involving the reaction of a diamine with a suitable dicarbonyl compound or its equivalent. jocpr.com

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. For example, during the N-arylation step, the reaction should occur exclusively at the nitrogen atom of the diazepine ring without affecting the nitro group on the phenyl ring.

Regioselectivity : This is crucial when the diazepine ring is unsymmetrically substituted. The N-arylation must occur at the desired nitrogen atom (N-1 in this case). The choice of reactants and reaction conditions can influence this selectivity. nih.gov

Stereoselectivity : While the parent this compound is achiral, the introduction of substituents on the diazepine ring can create stereocenters. In such cases, stereoselective synthetic methods are necessary to control the spatial arrangement of atoms. nih.govmdpi.com

Post-Synthetic Derivatization Approaches for Modified 1,4-Diazepane Scaffolds

Post-synthetic modification allows for the diversification of the 1,4-diazepane scaffold, enabling the synthesis of a library of related compounds for structure-activity relationship studies. mdpi.commdpi.com

Chemical Transformations of the Nitrophenyl Moiety

The nitro group on the phenyl ring is a versatile functional group that can be transformed into a variety of other substituents. The most common transformation is the reduction of the nitro group to an amine. This can be achieved using a variety of reducing agents. commonorganicchemistry.com

| Reducing Agent | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation | Often the method of choice, but can also reduce other functional groups. commonorganicchemistry.com |

| SnCl₂ | Acidic or neutral | A mild method that is tolerant of many other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Acidic conditions | A classical and cost-effective method. |

| Na₂S₂O₄ | Aqueous solution | Can be used for selective reduction of nitro groups. researchgate.net |

This interactive table summarizes common reagents for the reduction of aromatic nitro groups, providing a quick reference for synthetic chemists.

The resulting amino group can then be further modified through reactions such as acylation, alkylation, or diazotization, providing access to a wide range of derivatives with potentially different biological activities.

Functionalization of the Diazepane Ring System

The synthetic utility of this compound is significantly enhanced by the reactivity of the secondary amine within the diazepane ring. This nitrogen atom serves as a key site for various functionalization reactions, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures. The primary transformations involve N-alkylation, N-acylation, and reductive amination, each providing a pathway to novel derivatives with modified physicochemical and potential biological properties.

The presence of the electron-withdrawing 4-nitrophenyl group on one of the nitrogen atoms influences the nucleophilicity of the secondary amine. While this group deactivates the adjacent nitrogen, the secondary amine at the 4-position of the diazepane ring remains available for chemical modification. Standard reaction conditions for the functionalization of secondary amines are generally applicable, often with minor adjustments to account for the specific steric and electronic environment of the this compound scaffold.

N-Alkylation

N-alkylation introduces an alkyl or substituted alkyl group onto the secondary nitrogen of the diazepane ring. This reaction is typically achieved by treating this compound with an appropriate alkyl halide, such as an alkyl bromide or iodide, in the presence of a base. The base is crucial for deprotonating the secondary amine, thereby increasing its nucleophilicity and facilitating the displacement of the halide leaving group. Common bases employed for this transformation include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The choice of solvent is also important, with polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) being frequently utilized to ensure the solubility of the reactants and to promote the reaction rate.

For instance, the reaction with benzyl bromide in the presence of potassium carbonate in acetonitrile leads to the formation of 1-benzyl-4-(4-nitrophenyl)-1,4-diazepane. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

Table 1: N-Alkylation of this compound

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-4-(4-nitrophenyl)-1,4-diazepane |

| This compound | Ethyl iodide | Et₃N | DMF | 1-Ethyl-4-(4-nitrophenyl)-1,4-diazepane |

N-Acylation

N-acylation involves the introduction of an acyl group to the secondary nitrogen, forming an amide linkage. This is a robust and widely used reaction that can significantly alter the electronic properties and conformational flexibility of the diazepane ring. Acylating agents such as acid chlorides or acid anhydrides are commonly used in these reactions. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrogen halide byproduct generated during the reaction.

A representative example is the reaction of this compound with benzoyl chloride. In a suitable solvent like dichloromethane (CH₂Cl₂) and in the presence of triethylamine, the secondary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of 1-benzoyl-4-(4-nitrophenyl)-1,4-diazepane. The reaction is generally rapid and proceeds to completion at room temperature.

Table 2: N-Acylation of this compound

| Reactant | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Benzoyl chloride | Triethylamine | Dichloromethane | 1-Benzoyl-4-(4-nitrophenyl)-1,4-diazepane |

| This compound | Acetic anhydride | Pyridine | Dichloromethane | 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane |

Reductive Amination

Reductive amination provides a versatile method for the N-alkylation of the diazepane ring using aldehydes or ketones as the alkyl source. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate through the condensation of the secondary amine with the carbonyl compound, followed by in situ reduction of the iminium ion to the corresponding tertiary amine. A key advantage of this method is the wide availability of aldehydes and ketones, allowing for the introduction of a diverse range of substituents.

The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents that selectively reduce the iminium ion in the presence of the unreacted carbonyl compound are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this purpose and is widely used due to its mildness and high selectivity. The reaction is typically performed in a chlorinated solvent such as dichloromethane or 1,2-dichloroethane.

For example, the reaction of this compound with benzaldehyde in the presence of sodium triacetoxyborohydride yields 1-benzyl-4-(4-nitrophenyl)-1,4-diazepane. The reaction generally proceeds smoothly at ambient temperature, providing the desired product in good yield.

Table 3: Reductive Amination of this compound

| Reactant | Carbonyl Compound | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| This compound | Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 1-Benzyl-4-(4-nitrophenyl)-1,4-diazepane |

| This compound | Acetone | Sodium cyanoborohydride | Methanol | 1-Isopropyl-4-(4-nitrophenyl)-1,4-diazepane |

Advanced Spectroscopic Characterization and Conformational Analysis of 1 4 Nitrophenyl 1,4 Diazepane

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the structural details of a molecule. By analyzing the vibrational modes, a molecular fingerprint can be established.

Infrared (IR) Spectroscopy for Characteristic Band Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. An IR spectrum provides a unique pattern of absorption bands that are characteristic of the functional groups present. For 1-(4-Nitrophenyl)-1,4-diazepane, key functional groups include the nitro group (NO₂), the aromatic ring, and the aliphatic amine portions of the diazepane ring.

The analysis of related compounds allows for the prediction of characteristic absorption bands:

Nitro Group (NO₂) Vibrations : The nitrophenyl group is expected to show strong and distinct absorption bands. Typically, aromatic nitro compounds display two prominent stretching vibrations: an asymmetric stretch (ν_as_) in the 1500–1560 cm⁻¹ region and a symmetric stretch (ν_s_) between 1335–1370 cm⁻¹. researchgate.netresearchgate.net The precise positions of these bands are sensitive to the electronic environment of the aromatic ring.

Aromatic Ring Vibrations : The para-substituted benzene (B151609) ring will exhibit several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450–1600 cm⁻¹ region, and C-H out-of-plane bending vibrations, which are particularly indicative of the substitution pattern. vscht.cz

Diazepane Ring Vibrations : The seven-membered diazepane ring contains C-H and C-N bonds. The aliphatic C-H stretching vibrations are expected in the 2850–3000 cm⁻¹ range. The N-H stretching vibration of the secondary amine within the diazepane ring would typically appear as a moderate band in the 3300-3500 cm⁻¹ region, though this can be broadened by hydrogen bonding. C-N stretching vibrations usually appear in the 1000–1200 cm⁻¹ fingerprint region. researchgate.net

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Nitro | Asymmetric Stretch (ν_as_) | 1500 - 1560 | Strong |

| Aromatic Nitro | Symmetric Stretch (ν_s_) | 1335 - 1370 | Strong |

| Aromatic C-H | Stretching | > 3000 | Variable |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium-Strong |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Medium, often broad |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Nitro Stretch : The symmetric NO₂ stretching vibration, which is strong in the IR spectrum, is also typically strong in the Raman spectrum.

Aromatic Ring Modes : The "ring breathing" mode of the benzene ring, a symmetric vibration, usually gives a very strong and sharp signal in the Raman spectrum, providing a clear marker for the aromatic system.

C-C Backbone Vibrations : The carbon skeleton of the diazepane ring would also be expected to show characteristic signals in the low-frequency region of the Raman spectrum.

While specific Raman data for the title compound are not available, spectra of related molecules like 4-nitrophenyl acetate (B1210297) show characteristic peaks for the nitrophenyl group. chemicalbook.com

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov This technique would provide a wealth of information about the solid-state structure of this compound.

Determination of Diazepane Ring Conformation (e.g., Chair, Boat)

The seven-membered 1,4-diazepane ring is flexible and can adopt several low-energy conformations. chemrxiv.org The most common conformations observed in related structures are the chair and twist-boat forms. nih.govnih.gov

Chair Conformation : This conformation is often observed in diazepane rings as it can minimize steric and torsional strain. In a study of homopiperazine (B121016) (1,4-diazepane), a pseudo-chair conformation was identified. mdpi.com

Boat/Twist-Boat Conformation : Boat and twist-boat conformations are also possible and have been observed in N,N'-disubstituted 1,4-diazepane derivatives. nih.gov The specific conformation adopted by this compound would depend on the steric and electronic effects of the nitrophenyl substituent and the packing forces within the crystal.

Analysis of Dihedral Angles and Torsional Strain

A full crystallographic analysis would determine all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. The dihedral angles are particularly important for defining the conformation of the flexible seven-membered ring and the orientation of the 4-nitrophenyl substituent relative to the diazepane ring. Analysis of these angles reveals the degree of torsional strain in the molecule. For instance, the dihedral angle between the plane of the nitrophenyl ring and the diazepane ring would indicate the extent of rotation around the C-N bond. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules pack in a crystal is determined by a network of intermolecular interactions. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding : The secondary amine (N-H) in the diazepane ring is a hydrogen bond donor. It can form hydrogen bonds with electronegative atoms, most likely the oxygen atoms of the nitro group or the tertiary nitrogen atom of a neighboring molecule. These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. mdpi.comnih.gov

π-Interactions : The electron-deficient nitrophenyl ring can participate in π-stacking or C-H···π interactions. These are weaker, non-covalent interactions that play a crucial role in stabilizing the crystal lattice. nih.gov

The combination of these interactions dictates the final crystal packing motif, influencing physical properties of the solid such as melting point and solubility. chemrxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Homopiperazine (1,4-diazepane) |

Theoretical and Computational Investigations of 1 4 Nitrophenyl 1,4 Diazepane

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other electronic properties with high accuracy. For 1-(4-Nitrophenyl)-1,4-diazepane, DFT calculations offer deep insights into its fundamental characteristics.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govirjweb.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich 1,4-diazepane ring and the nitrogen atom attached to the phenyl ring, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrophenyl group, specifically over the nitro (NO₂) moiety and the aromatic ring. imist.ma The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy level.

The charge transfer that occurs from the diazepine (B8756704) portion (HOMO) to the nitrophenyl portion (LUMO) is a defining electronic feature of this molecule. kthmcollege.ac.in While specific DFT-calculated energy values for this compound are not prominently available in the literature, analysis of analogous nitrophenyl compounds suggests the HOMO-LUMO gap would be relatively small, indicating a potential for higher chemical reactivity compared to unsubstituted analogues. espublisher.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Aromatic Nitro Compounds

| Compound/Derivative Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Generic Nitrophenyl Derivative | -6.5 to -7.5 | -2.5 to -3.5 | 3.5 to 4.5 |

| Amine-Substituted Aromatic | -5.0 to -6.0 | -1.0 to -2.0 | 3.0 to 4.0 |

| Expected range for Target | -6.0 to -7.0 | -2.0 to -3.0 | 3.0 to 4.0 |

| Note: This table presents typical ranges based on computational studies of similar functionalized aromatic compounds and is for illustrative purposes. |

DFT calculations are a reliable method for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. nih.govnih.gov

Vibrational Frequencies: Theoretical calculations of vibrational spectra (Infrared and Raman) can help assign experimental bands to specific molecular motions. For this compound, key predicted vibrations would include:

N-H Stretching: For the secondary amine in the diazepine ring, typically appearing in the 3300-3500 cm⁻¹ region. nih.gov

C-H Stretching: Aromatic C-H stretches from the phenyl ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretches from the diazepine ring (2800-3000 cm⁻¹).

NO₂ Vibrations: Strong characteristic asymmetric and symmetric stretching bands for the nitro group, expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

C-N Stretching: Vibrations associated with the aryl-nitrogen and alkyl-nitrogen bonds.

Ring Deformations: Complex vibrations corresponding to the puckering and deformation of the seven-membered diazepine ring.

Comparison between scaled theoretical frequencies and experimental data can confirm the molecule's structure. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com

¹H NMR: Distinct signals would be predicted for the non-equivalent protons on the diazepine ring, with their chemical shifts influenced by the ring's conformation. The aromatic protons on the nitrophenyl ring would appear in the downfield region, typically as two distinct doublets characteristic of a 1,4-disubstituted pattern.

¹³C NMR: Predictions would differentiate the carbons of the diazepine ring from those of the nitrophenyl ring. The carbon atom attached to the nitro group (C-NO₂) is expected to be significantly downfield.

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Diazepane CH₂ (adjacent to NH) | 2.8 - 3.2 | 45 - 50 |

| Diazepane CH₂ (adjacent to N-Aryl) | 3.4 - 3.8 | 50 - 55 |

| Diazepane NH | 1.5 - 2.5 (broad) | - |

| Aromatic CH (ortho to NO₂) | 8.0 - 8.3 | 125 - 128 |

| Aromatic CH (ortho to N) | 6.8 - 7.1 | 112 - 115 |

| Aromatic C (ipso to N) | - | 150 - 155 |

| Aromatic C (ipso to NO₂) | - | 140 - 145 |

| Note: These values are representative estimates based on DFT studies of analogous structures and serve as a guide. mdpi.com |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For this compound, an MEP map would reveal:

Negative Potential (Red/Yellow): The most negative regions would be concentrated around the oxygen atoms of the nitro group, indicating their high electron density and susceptibility to electrophilic attack. nih.gov

Positive Potential (Blue): A significant positive potential would be located around the hydrogen atom of the N-H group in the diazepine ring, marking it as an electrophilic site. The aromatic protons would also show positive potential. researchgate.net

Neutral/Near-Neutral Potential (Green): The carbon backbone of the diazepine and phenyl rings would generally exhibit intermediate potential.

The MEP map visually confirms the electronic effects of the substituents, showing a clear polarization of charge across the molecule, which is crucial for understanding intermolecular interactions.

The seven-membered 1,4-diazepane ring is highly flexible and can exist in multiple conformations. Computational studies on related 1,4-diazepine systems, such as diazepam, show that the ring typically adopts a boat-like or twist-boat conformation. nih.govnih.gov The interconversion between these conformations involves overcoming an energy barrier, known as the ring inversion barrier.

Ab initio calculations on diazepam derivatives have shown that the energy barrier for this ring inversion can be significant. nih.gov For instance, the calculated barrier for diazepam is approximately 17.6 kcal/mol. nih.gov The substitution pattern on the nitrogen atoms and the ring itself heavily influences the stability of different conformers and the height of the inversion barrier. nih.govscribd.com For this compound, a complex potential energy surface with several local minima corresponding to different chair, boat, and twist-boat forms of the diazepine ring would be expected. The specific energy barriers would determine the rate of interconversion at a given temperature.

Table 3: Ring Inversion Barriers for Related Diazepine Compounds

| Compound | Method | Ring Inversion Barrier (kcal/mol) | Reference |

| Diazepam | Ab initio | 17.6 | nih.gov |

| N(1)-desmethyldiazepam | Ab initio | 10.9 | nih.gov |

| Dihydrodibenzothiepines | DFT | >15 (approx.) | chemrxiv.org |

| Note: This table provides data from computationally studied analogues to illustrate the expected magnitude of the energy barrier. |

The primary substituent on the diazepane core is the 4-nitrophenyl group. The nitro (NO₂) group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This has several key consequences for the molecule's reactivity:

It significantly reduces the electron density on the phenyl ring, making it less susceptible to electrophilic aromatic substitution.

It lowers the energy of the LUMO, increasing the molecule's electrophilicity and making it a better electron acceptor. espublisher.com

The electron-withdrawing nature of the nitrophenyl group decreases the basicity of the adjacent nitrogen atom (N1) in the diazepine ring compared to a simple N-phenyl substituted diazepane.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While DFT provides static pictures of molecular properties, Molecular Dynamics (MD) simulations allow for the study of a molecule's dynamic behavior over time. nih.gov An MD simulation of this compound, typically in a solvent box like water, would provide insights into:

Conformational Flexibility: MD simulations can map the transitions between the various boat and twist-boat conformations of the diazepine ring in real-time, validating the energy landscapes predicted by DFT. nih.gov

Solvent Interactions: The simulation would show how solvent molecules (e.g., water) arrange around the solute, particularly around the polar nitro and N-H groups, revealing details of solvation and hydrogen bonding.

These simulations are essential for understanding how the molecule behaves in a realistic (e.g., biological or solution-phase) environment, which is governed by a constant interplay of intramolecular motions and intermolecular forces. nih.gov

Lack of Specific Research Data for this compound

Following a comprehensive search for theoretical and computational investigations into "this compound," it has been determined that there is a significant lack of specific published research data corresponding to the user's detailed outline. The search yielded basic chemical and supplier database entries, confirming the compound's structure and existence, but no in-depth computational studies on its non-linear optical (NLO) properties, reactivity indices, or chemical transformation mechanisms were found.

Therefore, it is not possible to generate an article that focuses solely on "this compound" with the requested scientifically accurate and detailed research findings for each specified subsection.

To provide a relevant and informative article within the requested scientific framework, it is proposed to instead focus on closely analogous compounds for which such computational data is available. This would involve examining theoretical studies on other N-aryl-diazepane derivatives or compounds with a nitrophenyl group attached to a similar heterocyclic scaffold. This approach would allow for a detailed discussion of the methodologies and typical findings in the areas of:

Quantitative Structure-Property Relationship (QSPR) Modeling: Discussing how structural features of similar molecules correlate with their non-linear optical (NLO) properties.

Computational Prediction of Reactivity: Analyzing how computational methods are used to predict reactivity indices and charge distribution in analogous systems.

Computational Mechanistic Studies: Elucidating reaction pathways and transition states for chemical transformations involving structurally related compounds.

This alternative would provide a scientifically robust article that adheres to the spirit and structure of the user's request, while transparently acknowledging the data gap for the specific compound .

Structure Reactivity Relationship Srr Studies of 1 4 Nitrophenyl 1,4 Diazepane Derivatives

Systematic Investigation of Substituent Effects on Chemical Reactivity

The reactivity of 1-(4-nitrophenyl)-1,4-diazepane is profoundly influenced by the interplay of electronic and steric factors. The 4-nitrophenyl substituent, in particular, establishes a distinct electronic profile, while the seven-membered diazepane ring introduces specific steric constraints.

Electronic Effects (Inductive and Resonance Contributions of the Nitro Group)

The nitro group (NO₂) is a powerful electron-withdrawing group, and its placement at the para-position of the phenyl ring has significant consequences for the reactivity of the entire molecule. Its influence stems from two primary electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma (σ) bonds. This effect deactivates the aromatic ring toward electrophilic substitution.

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene (B151609) ring onto itself, further decreasing the electron density on the ring, especially at the ortho and para positions.

This strong electron withdrawal significantly reduces the electron density at the N1 nitrogen atom of the diazepane ring, which is directly attached to the nitrophenyl group. Consequently, the nucleophilicity and basicity of this nitrogen are substantially decreased compared to the N4 nitrogen. This electronic disparity is a key feature that allows for selective chemical modifications. For instance, in reactions like alkylation or acylation, the N4 nitrogen is the more reactive site.

Studies on related systems, such as the Claisen-Schmidt condensation involving 4-nitrobenzaldehyde, have demonstrated that the nitro substituent decreases the electron density on the aromatic ring, which in turn reduces the reactivity of adjacent functional groups toward nucleophilic addition. jocpr.com Conversely, the presence of a para-nitro substituent has been shown to accelerate other reactions, such as the Cannizaro reaction, by stabilizing anionic intermediates. jocpr.com

| Electronic Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds by the electronegative nitro group. | Deactivates the phenyl ring and reduces the basicity of the N1 nitrogen. |

| Resonance Effect (-M) | Delocalization of pi-electrons from the phenyl ring into the nitro group. | Strongly deactivates the phenyl ring and significantly reduces the nucleophilicity of the N1 nitrogen. |

Steric Influences on Reaction Rates and Selectivity

Steric hindrance, the spatial arrangement of atoms and groups that impedes a chemical reaction, plays a critical role in the chemistry of 1,4-diazepane derivatives. The non-planar, flexible conformation of the seven-membered diazepane ring means that substituents on the ring can adopt various spatial orientations (axial or equatorial-like), which can influence the accessibility of the nitrogen lone pairs.

The rates and selectivity of reactions involving the diazepane nitrogens can be controlled by steric factors. For example:

Reagent Approach: A bulky nucleophile or electrophile may face difficulty approaching one of the nitrogen atoms if there are large substituents on the diazepane ring or on the reagent itself. Research on the reactions of 1-nitro-1-(4-nitrophenyl)alkanes with sterically crowded bases showed that steric hindrance in the base leads to reduced reaction rates. rsc.org

Regioselectivity: In cases where a reaction could occur at multiple sites, steric hindrance can direct the reaction to the most sterically accessible position. For instance, in the Michael addition reaction of certain precursors, steric hindrance can influence whether a 1,4- or a 1,6-addition occurs. researchgate.net Computational studies have also shown that steric hindrance can be the origin of observed stereoselectivity in cycloaddition reactions. researchgate.net

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Bulky Substituents on Diazepane Ring | Can shield one or both nitrogen atoms, slowing reaction rates and potentially altering selectivity. | A large group at C2 could hinder reactions at the N1 position. |

| Steric Bulk of Reagent | Large reagents may react preferentially at the less hindered N4 position over the N1 position. | Reaction with a sterically demanding alkylating agent. rsc.org |

| Conformational Effects | The chair-boat conformational equilibrium of the diazepane ring can place substituents in positions that block reaction pathways. | An axial substituent may block the approach of a reagent to the nitrogen's lone pair. |

Principles Governing Chemical Transformations and Stability of the Diazepane Scaffold

The 1,4-diazepane scaffold is a conformationally flexible seven-membered ring that is generally stable and amenable to a variety of chemical transformations, making it a "privileged scaffold" in medicinal chemistry. nih.gov Its chemical behavior is governed by the presence of two secondary amine functionalities, albeit with different reactivities in the case of this compound.

The primary transformations involve reactions at the nitrogen atoms, particularly the more nucleophilic N4 atom. Common reactions include:

N-Alkylation and N-Arylation: The secondary amines can be functionalized with a wide range of alkyl or aryl groups, often through reductive amination or nucleophilic substitution reactions. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms amides, providing another avenue for diversification.

Sulfonamide and Urea Formation: The nitrogen atoms can react with sulfonyl chlorides or isocyanates to form sulfonamides and ureas, respectively. colab.ws

The stability of the diazepane ring is robust under many synthetic conditions. However, like other cyclic amines, it can be susceptible to ring-opening reactions under specific, often harsh, conditions or through specialized intramolecular reactions. nih.gov The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is common during multi-step syntheses to temporarily block the reactivity of one of the nitrogen atoms and direct reactions to the desired site. sigmaaldrich.com

| Transformation Type | Description | Primary Reactive Site |

|---|---|---|

| Reductive Amination | Reaction with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond. | N4 |

| N-Acylation | Formation of an amide bond by reacting with an acylating agent. | N4 |

| N-Alkylation | Introduction of an alkyl group via reaction with an alkyl halide. | N4 |

| Boc Protection | Introduction of a tert-butyloxycarbonyl group to protect the amine. | N4 |

Design Principles for Modulating Chemical Reactivity and Selectivity in Diazepane Systems

The structural and electronic features of the this compound system provide a clear set of principles for designing new derivatives with tailored chemical properties. Chemists can modulate reactivity and selectivity by strategically modifying different parts of the molecule.

Exploiting Differential Nitrogen Reactivity: The most fundamental design principle is the electronic difference between N1 and N4. The deactivated N1 serves as a relatively inert anchor, while the nucleophilic N4 is the primary site for introducing new substituents and building molecular complexity. This allows for predictable, site-selective functionalization.

Tuning Electronics via the Aryl Group: While the nitro group provides strong deactivation, its electronic influence can be modulated. Replacing it with other electron-withdrawing or electron-donating groups at the para- or other positions on the phenyl ring can fine-tune the basicity and nucleophilicity of N1. This allows for precise control over the electronic properties of the scaffold.

Utilizing the Scaffold for Spatial Orientation: The diazepane ring is not merely a linker but a three-dimensional scaffold. In drug design, replacing a smaller ring like piperazine (B1678402) with a diazepane can improve binding affinity by allowing substituents to adopt more favorable positions to interact with biological targets. acs.orgacs.org Studies have shown that diazepane derivatives can lead to significant gains in potency compared to their piperazine counterparts. acs.org

Controlling Conformation with Ring Substituents: Introducing substituents onto the carbon backbone of the diazepane ring can influence its conformational preferences. This can be used to lock the ring into a specific shape, thereby controlling the spatial orientation of the N-substituents and improving selectivity for a biological target.

| Design Principle | Strategy | Desired Outcome |

|---|---|---|

| Selective Functionalization | Target the more nucleophilic N4 atom for alkylation, acylation, etc. | Predictable synthesis of complex derivatives. |

| Electronic Modulation | Change or replace the nitro group on the phenyl ring. | Fine-tune the pKa and reactivity of the N1 nitrogen. |

| Scaffold Hopping | Replace a piperazine or other cyclic amine with a diazepane ring. | Improve binding affinity and target engagement by optimizing substituent positioning. acs.org |

| Conformational Restriction | Add substituents to the carbon atoms of the diazepane ring. | Lock the molecule into a bioactive conformation and enhance selectivity. |

Potential Academic and Research Applications of 1 4 Nitrophenyl 1,4 Diazepane As a Chemical Scaffold

A Versatile Building Block in Complex Organic Synthesis

The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. nih.gov This makes 1-(4-nitrophenyl)-1,4-diazepane a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

The true versatility of this compound lies in the reactivity of its distinct components. The 1,4-diazepane moiety contains two nitrogen atoms that can be further functionalized. The secondary amine, for instance, provides a reactive site for acylation, alkylation, and other coupling reactions, allowing for the introduction of diverse chemical functionalities. This adaptability is crucial for creating libraries of compounds for drug discovery screening. The synthesis of various 1,4-diazepane derivatives has been explored, highlighting the ring system's utility as a scaffold. researchgate.netnih.govrsc.org

Furthermore, the 4-nitrophenyl group is not merely a passive substituent. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the diazepane ring. More importantly, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which can then participate in a host of chemical transformations, including diazotization, amide bond formation, and the synthesis of ureas and sulfonamides. This opens a pathway to a vast array of derivatives with potentially interesting biological activities.

The synthesis of related diazepane structures often involves multi-component reactions or intramolecular cyclizations, demonstrating the adaptability of the core structure in synthetic strategies. researchgate.netnih.gov

Development of Novel Materials with Tunable Properties

The incorporation of a nitroaromatic system in this compound suggests its potential utility in the development of novel materials with interesting optoelectronic and photonic properties. Nitroaromatic compounds are known for their electron-accepting capabilities, which can lead to unique electronic and optical behaviors when incorporated into larger molecular or polymeric systems. escholarship.org

Optoelectronic and Photonic Applications:

The 4-nitrophenyl group can act as a chromophore, absorbing light in the ultraviolet-visible region. This property, combined with the potential for charge transfer interactions, makes it a candidate for inclusion in materials for nonlinear optics (NLO). The electron-withdrawing nitro group can create a significant dipole moment in the molecule, a key requirement for second-order NLO materials.

Moreover, the fluorescence of aromatic systems is often quenched by the presence of a nitro group. mdpi.com This quenching effect can be exploited in the design of "turn-on" fluorescent sensors. By chemically modifying the nitro group (e.g., by reduction), the fluorescence can be restored, providing a detectable signal. This principle is the basis for many fluorescent probes. researchgate.netmdpi.com The functionalization of the diazepane ring could be used to tune the solubility and processing characteristics of such materials, allowing for their incorporation into thin films or other device architectures. spiedigitallibrary.org

Below is a table of potential optoelectronic properties that could be investigated for materials derived from this compound.

| Property | Potential Application | Rationale |

| Nonlinear Optical (NLO) Response | Optical switching, frequency doubling | The presence of the electron-withdrawing nitro group on the phenyl ring can lead to a significant molecular hyperpolarizability. |

| Fluorescence Quenching | Chemical sensors | The nitro group can quench the fluorescence of an attached fluorophore; its removal or transformation can restore fluorescence, enabling detection of specific analytes or reactions. mdpi.com |

| Charge Transfer Characteristics | Organic photovoltaics, organic light-emitting diodes (OLEDs) | The electron-accepting nature of the nitrophenyl group can facilitate charge separation and transport in organic electronic devices. |

Advanced Research Probes for Fundamental Chemical System Investigations

The unique structure of this compound also positions it as a promising scaffold for the development of advanced research probes. The diazepane ring can be modified to include specific binding motifs for biological targets or to alter the molecule's solubility and distribution in biological systems.

The nitrophenyl group can serve as a reporter element. For example, its reduction can be monitored electrochemically or spectrophotometrically, providing a means to probe redox processes in chemical or biological systems. The significant shift in the electronic properties upon reduction of the nitro group to an amine can be readily detected.

Furthermore, the diazepane scaffold can be used to construct molecules for studying enzyme activity. For instance, derivatives of 1,4-diazepane have been investigated as inhibitors of enzymes like factor Xa. spiedigitallibrary.org By attaching a substrate or a reactive group to the diazepane core, it might be possible to design activity-based probes that covalently label the active site of an enzyme.

The potential for this compound to act as a research probe is summarized in the table below.

| Probe Type | Potential Target/System | Mechanism of Action |

| Redox Probe | Cellular redox environments | The nitro group can be electrochemically or enzymatically reduced, with the change in its oxidation state being detectable. |

| Fluorescent Probe | Enzyme activity, metal ions | The diazepane ring can be functionalized with a fluorophore and a recognition element. Binding to the target can modulate the quenching effect of the nitrophenyl group, leading to a change in fluorescence. mdpi.com |

| Bioactive Scaffold | Receptor binding sites | The diazepane core can be elaborated to mimic the structure of natural ligands, allowing for the probing of receptor binding pockets. |

Q & A

Q. What statistical approaches validate reproducibility in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。